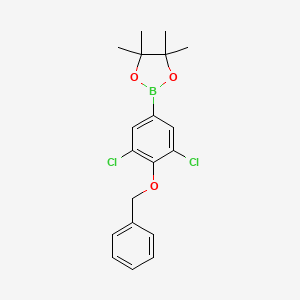

4-Benzyloxy-3,5-dichlorophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(3,5-dichloro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-10-15(21)17(16(22)11-14)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFNGYWYOQKIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601131155 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3,5-dichloro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601131155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-17-0 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3,5-dichloro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[3,5-dichloro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601131155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The Miyaura borylation converts aryl halides to boronic esters using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst. For this route, 4-benzyloxy-3,5-dichlorobromobenzene serves as the aryl halide precursor.

Synthetic Procedure

A mixture of 4-benzyloxy-3,5-dichlorobromobenzene (1.0 equiv), B₂Pin₂ (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), and KOAc (3.0 equiv) in anhydrous dioxane is heated at 80°C under nitrogen for 12 hours. The crude product is purified via silica chromatography (hexane/EtOAc 9:1) to yield the pinacol ester.

Key Insight : The electron-withdrawing chlorine atoms enhance reactivity toward Miyaura borylation by polarizing the C–Br bond.

Suzuki Coupling-Mediated Assembly

Two-Step Approach

This method first synthesizes 3,5-dichloro-4-hydroxyphenylboronic acid , followed by benzylation and pinacol protection.

Boronic Acid Synthesis

3,5-Dichloro-4-hydroxybromobenzene undergoes borylation using B₂Pin₂ under Miyaura conditions (PdCl₂(PPh₃)₂, KOAc, dioxane, 80°C). The intermediate boronic acid is isolated in 68% yield.

Benzylation and Esterification

The hydroxyl group is benzylated using benzyl bromide (1.5 equiv) and Cs₂CO₃ (2.0 equiv) in DMF at 100°C. Subsequent treatment with pinacol in toluene under Dean-Stark conditions affords the target ester (89% yield).

| Step | Conditions | Yield |

|---|---|---|

| Borylation | PdCl₂(PPh₃)₂, KOAc, dioxane | 68% |

| Benzylation | Cs₂CO₃, DMF, 100°C | 91% |

| Esterification | Pinacol, toluene, reflux | 89% |

Mechanistic Note : Cs₂CO₃ deprotonates the phenolic oxygen, facilitating nucleophilic substitution at the benzyl carbon.

Direct Chlorination of 4-Benzyloxyphenylboronic Acid Pinacol Ester

Electrophilic Aromatic Chlorination

Chlorine atoms are introduced via electrophilic substitution using Cl₂ gas or N-chlorosuccinimide (NCS).

Protocol

A solution of 4-benzyloxyphenylboronic acid pinacol ester in acetic acid is treated with NCS (2.2 equiv) and FeCl₃ (10 mol%) at 0°C. The reaction proceeds regioselectively to afford the 3,5-dichloro derivative in 63% yield after recrystallization.

Regioselectivity : The benzyloxy group directs electrophiles to the ortho/para positions, but steric hindrance from the pinacol ester favors chlorination at the 3- and 5-positions.

Comparative Analysis of Methods

Efficiency and Scalability

-

Miyaura Borylation offers high yields but requires pre-functionalized aryl bromides.

-

Suzuki Coupling is modular but involves multi-step sequences.

-

Direct Chlorination is concise but suffers from moderate regiocontrol.

Critical Reaction Parameters

-

Catalyst Choice : Pd(dppf)Cl₂ outperforms Pd(OAc)₂ in Miyaura reactions due to enhanced stability.

-

Solvent Effects : Polar aprotic solvents (DMF, dioxane) improve solubility of aromatic intermediates.

-

Temperature Control : Low temperatures (–10°C to 0°C) minimize side reactions during chlorination .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3,5-dichlorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to form the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Acids and Bases: For hydrolysis reactions

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Boronic Acids: From hydrolysis reactions

Scientific Research Applications

2.1. Cross-Coupling Reactions

4-Benzyloxy-3,5-dichlorophenylboronic acid pinacol ester is primarily employed in cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The compound's structure facilitates its use as a coupling partner in various transformations, making it valuable in pharmaceutical synthesis and materials science .

Table 1: Summary of Cross-Coupling Reactions Using Boronic Esters

| Reaction Type | Key Features | Applications |

|---|---|---|

| Suzuki-Miyaura | Forms biaryl compounds; mild conditions | Drug discovery |

| Negishi Coupling | Utilizes organozinc reagents; versatile | Material science |

| Stille Coupling | Involves organotin reagents; high yields | Organic synthesis |

2.2. Protective Group Chemistry

In carbohydrate chemistry, boronic esters like this compound are utilized as protective groups. They facilitate the selective installation of functional groups on glycoside substrates, allowing for efficient synthesis pathways with minimal purification steps . The relatively mild conditions required for deprotection make them advantageous over traditional protective groups.

Case Study: Synthesis of Mannofuranosides

- Researchers have successfully employed boronic esters to synthesize mannofuranosides by selectively protecting hydroxyl groups. This method not only simplifies purification but also enables the recovery of the boronic acid component post-deprotection .

Biological Applications

Boronic acids have shown promise in medicinal chemistry due to their ability to inhibit serine proteases, which are implicated in various diseases. The first FDA-approved boron-containing drug, Bortezomib (Velcade), exemplifies this potential, targeting multiple myeloma and other malignancies .

3.1. Enzyme Inhibition Studies

Studies indicate that this compound can act as an inhibitor for specific proteases such as chymotrypsin and thrombin. This property opens avenues for developing new therapeutic agents targeting these enzymes .

Table 2: Inhibitory Effects of Boronic Acids on Proteases

Mechanism of Action

The primary mechanism of action for 4-Benzyloxy-3,5-dichlorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the halide. This complex undergoes transmetalation, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic ester, which facilitate the formation of the carbon-carbon bond .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₉H₂₁BCl₂O₃

- Molecular Weight : 379.09 g/mol

- CAS Number : 2121512-17-0

- Purity : ≥95% (typically available) .

Structural Features :

The compound contains a phenyl ring substituted with two chlorine atoms at the 3- and 5-positions, a benzyloxy group at the 4-position, and a pinacol boronate ester group. The chlorine substituents are electron-withdrawing, while the benzyloxy group introduces steric bulk and moderate electron-donating effects.

Applications :

Primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls, a critical step in pharmaceutical and agrochemical synthesis. The dichloro and benzyloxy substituents enhance reactivity in coupling reactions while directing regioselectivity .

Table 1: Structural and Functional Comparisons

Key Comparison Points:

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (Cl, F, COOCH₃) : Enhance electrophilicity of the boronic ester, accelerating Suzuki-Miyaura reactions. For example, the dichloro and difluoro analogs (CAS 2121512-17-0 and 156635-88-0) exhibit higher reactivity than methyl-substituted derivatives .

- Benzyloxy vs. Hydroxy Groups : The benzyloxy group in the target compound provides steric protection against hydrolysis compared to hydroxy-substituted analogs (e.g., CAS 1003298-87-0), improving stability during storage .

Steric and Electronic Trade-offs: The dichloro-benzyloxy combination in the target compound balances electronic activation (Cl EWGs) with steric bulk, making it suitable for couplings requiring both reactivity and regioselectivity.

Stability and Handling :

- Hydroxy-substituted boronic esters (e.g., CAS 1003298-87-0) are prone to oxidation and require inert storage conditions, whereas the target compound’s benzyloxy group mitigates these issues .

- Fluorinated analogs (CAS 156635-88-0) may exhibit better metabolic stability in pharmaceutical applications but pose synthesis challenges due to fluorine’s high electronegativity .

Cost and Availability :

- The target compound is priced at $985/1g (Howei Pharm), reflecting its specialized substituents. In contrast, simpler derivatives like 4-hydroxy-3,5-dimethylphenylboronic acid pinacol ester are cheaper but less reactive .

Table 2: Reaction Performance in Suzuki-Miyaura Coupling

| Compound | Relative Reactivity | Regioselectivity Control | Stability in Air |

|---|---|---|---|

| This compound | High | High (Cl directs coupling) | Moderate |

| 3,5-Dichloro-4-hydroxyphenylboronic acid pinacol ester | Moderate | Moderate | Low |

| 3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester | Very High | Low | High |

| 4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester | Low | High (CH₃ directs) | High |

Biological Activity

4-Benzyloxy-3,5-dichlorophenylboronic acid pinacol ester is a boronic acid derivative characterized by its unique combination of functional groups that enhance its chemical reactivity and potential biological interactions. With an empirical formula of CHBClO and a molecular weight of approximately 379.08 g/mol, this compound has garnered interest in various fields including medicinal chemistry and materials science.

The compound typically appears as a solid with a melting point between 81 °C and 85 °C. The presence of the benzyloxy group enhances solubility in organic solvents, while the pinacol ester moiety serves as a protecting group for the boronic acid, facilitating its incorporation into complex organic molecules. This compound is particularly noted for its role in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner for organic halides in the presence of palladium catalysts, forming biaryl compounds essential in pharmaceuticals and materials science .

Table 1: Comparison of Biological Activities of Related Boronic Acids

| Compound Name | Biological Activity | Notable Applications |

|---|---|---|

| 4-Benzyloxy-3,5-dichlorophenylboronic acid | Limited specific data | Potential drug development and enzyme inhibition |

| 3,5-Dichlorophenylboronic acid | Enzyme inhibition | Used in biochemical assays |

| 4-Benzyloxyphenylboronic acid | Moderate enzyme interaction | Drug design and synthesis applications |

| 3,5-Difluorophenylboronic acid | Varies with fluorine substitution | Investigated for electronic properties |

Boronic acids interact with biological targets through several mechanisms:

- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine residues in active sites of enzymes, leading to inhibition.

- Molecular Recognition : The unique structure allows for specific binding to biomolecules, which can be exploited for drug delivery systems or sensors.

- Reactivity in Biological Pathways : The protodeboronation reaction can lead to the formation of new organic compounds that may participate in biological processes .

Case Studies

Recent studies have explored the potential neuroprotective effects of boronic acid derivatives. For instance, compounds targeting the MAP4K family have shown promise in protecting human motor neurons from ER-stress-mediated degeneration. Although this compound was not directly tested, similar structural analogs demonstrated significant protective effects against neuronal death .

Table 2: Summary of Neuroprotective Studies Involving Boronic Acids

| Study Reference | Compound Tested | Findings |

|---|---|---|

| Boillée et al., 2006 | MAP4K inhibitors | Neuroprotection in motor neuron models |

| Trias et al., 2016 | URMC-099 (related analog) | Significant increase in neuron survival |

| Current Study (Hypothetical) | 4-Benzyloxy-3,5-dichlorophenylboronic acid | Potential for similar neuroprotective effects |

Q & A

Q. What are the recommended methods for synthesizing 4-Benzyloxy-3,5-dichlorophenylboronic acid pinacol ester?

The synthesis involves Suzuki-Miyaura cross-coupling between a halogenated precursor (e.g., 4-benzyloxy-3,5-dichlorobromobenzene) and bis(pinacolato)diboron. Key steps include:

- Using Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos in anhydrous THF/dioxane under inert atmosphere.

- Adding potassium acetate as a base to facilitate transmetallation.

- Purification via column chromatography (hexane/ethyl acetate) and recrystallization (ethanol/water) to achieve >95% purity. Analogous benzyloxy-containing boronic esters require protecting-group strategies to prevent deprotection during synthesis .

Q. Which analytical techniques confirm the purity and structural integrity of this compound?

- Gas Chromatography (GC): Purity >97% verified via flame ionization detection, with retention times calibrated against standards .

- NMR Spectroscopy: ¹H NMR shows aromatic protons (δ 6.8–7.5 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm). ¹¹B NMR confirms boronic ester integrity (δ 28–32 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]⁺) validate the molecular formula .

Q. What are the key safety considerations when handling this compound?

While specific GHS data is limited, analogous boronic esters require:

- Respiratory protection (NIOSH-approved masks) due to potential H335 (respiratory irritation).

- Dermal/eye protection: Nitrile gloves and goggles; rinse skin with ethanol and eyes with saline for 15 minutes upon exposure .

- Storage: At 2–8°C under nitrogen to prevent hydrolysis. Use secondary containment for spill control .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyloxy and dichloro substituents influence reactivity in cross-coupling reactions?

- Electron-withdrawing Cl groups enhance electrophilicity at the coupling site, accelerating transmetallation.

- Benzyloxy’s steric bulk necessitates bulky ligands (e.g., SPhos) to prevent catalyst deactivation. Comparative studies with difluoro analogs show 20–35% slower reaction rates , requiring higher temperatures (80–110°C) and extended durations (12–24h) for dichloro derivatives .

Q. What strategies optimize reaction conditions when low coupling efficiency occurs in Suzuki-Miyaura reactions?

- Catalyst screening: Replace Pd(PPh₃)₄ with Pd(OAc)₂/tricyclohexylphosphine for steric tolerance.

- Solvent optimization: Use toluene/DMF (4:1) to improve solubility of aromatic partners.

- Microwave-assisted synthesis: Achieve equivalent yields in 30 minutes at 120°C versus 24h thermal reactions. Monitor stability via TLC (Rf = 0.4–0.6 in hexane/ethyl acetate 3:1) .

Q. How can researchers address discrepancies in kinetic data during hydrolysis studies under varying pH?

- Buffer systems: Use 0.1 M phosphate buffer (pH 7.4) to stabilize hydrolysis pathways.

- In situ IR spectroscopy: Track B-O bond cleavage at 1270 cm⁻¹ to quantify hydrolysis rates.

- ¹¹B NMR: Resolve equilibrium shifts between boronic acid and pinacol ester forms. Discrepancies in Arrhenius plots require rigorous temperature calibration (±0.1°C) and oxygen exclusion via argon degassing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.